

# The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest					
Compound Name:	3-Propylmorpholine				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle has emerged as a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical and pharmacological properties. Its frequent appearance in a wide array of approved and experimental drugs underscores its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the role of morpholine derivatives in drug discovery, detailing their mechanisms of action, synthesis, and biological evaluation, with a focus on quantitative data and experimental protocols.

## Introduction: The Significance of the Morpholine Ring

Morpholine, a six-membered heterocyclic compound containing both an ether and a secondary amine functional group, offers a unique combination of attributes that make it highly attractive for drug design. Its pKa of approximately 8.5 allows for protonation under physiological conditions, enhancing aqueous solubility and the potential for ionic interactions with biological targets. The presence of the oxygen atom can act as a hydrogen bond acceptor, further facilitating target binding. Furthermore, the morpholine ring is metabolically stable and can improve the pharmacokinetic profile of a drug candidate by reducing clearance and enhancing bioavailability.



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## **Quantitative Data of Bioactive Morpholine Derivatives**

The following tables summarize key quantitative data for several prominent morpholine-containing drugs and experimental compounds, highlighting their potency and efficacy across various biological targets.



Drug	Target	Assay Type	Quantitative Data	Reference
Gefitinib	EGFR Tyrosine Kinase	Kinase Inhibition	IC <sub>50</sub> = 0.033 μM	[1]
Linezolid	Bacterial 50S Ribosomal Subunit	In vitro antibacterial activity (MIC)	MIC for S. aureus = 1-4 μg/mL	[2]
Reboxetine	Norepinephrine Transporter (NET)	Radioligand Binding Assay	K <sub>i</sub> = 0.9 nM	[3]
Aprepitant	Neurokinin-1 (NK1) Receptor	Radioligand Binding Assay	IC50 = 0.1 nM	[4]
Compound 2g (Pyrimidine- morpholine hybrid)	MCF-7 (breast cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 19.60 ± 1.13 μM	[5]
Compound 2g (Pyrimidine- morpholine hybrid)	SW480 (colon cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 5.10 ± 2.12 μM	[5]
Compound AK-3 (Quinazoline- morpholine hybrid)	A549 (lung cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 10.38 ± 0.27 μM	[6]
Compound AK-3 (Quinazoline- morpholine hybrid)	MCF-7 (breast cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 6.44 ± 0.29 μM	[6]
Compound AK-3 (Quinazoline- morpholine hybrid)	SHSY-5Y (neuroblastoma) cell line	MTT Cytotoxicity Assay	IC50 = 9.54 ± 0.15 μM	[6]



Compound AK- 10 (Quinazoline- morpholine hybrid)	A549 (lung cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 8.55 ± 0.67 μM	[6]
Compound AK- 10 (Quinazoline- morpholine hybrid)	MCF-7 (breast cancer) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 3.15 ± 0.23 μM	[6]
Compound AK- 10 (Quinazoline- morpholine hybrid)	SHSY-5Y (neuroblastoma) cell line	MTT Cytotoxicity Assay	IC <sub>50</sub> = 3.36 ± 0.29 μM	[6]

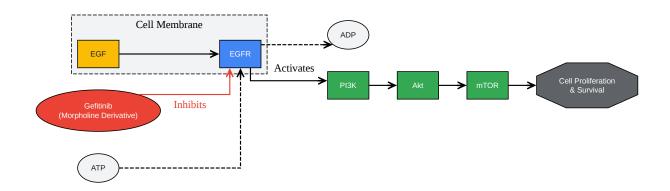
### **Key Signaling Pathways and Mechanisms of Action**

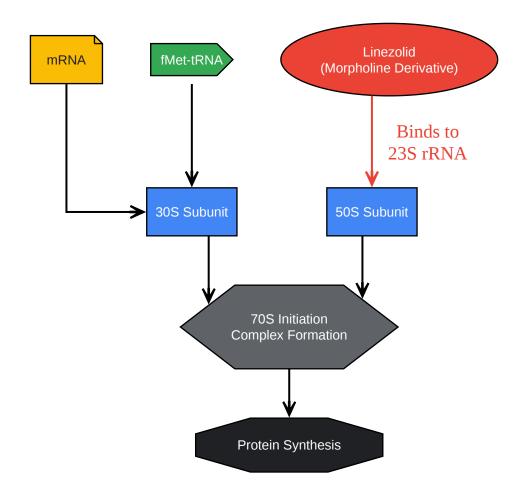
Morpholine derivatives exert their therapeutic effects by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key morpholine-containing drugs.

#### Gefitinib and the EGFR Signaling Pathway

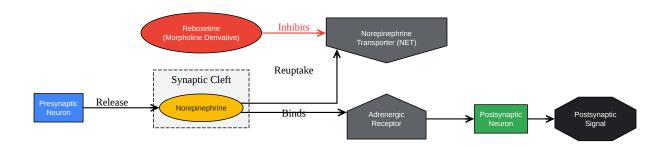
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [7] By binding to the ATP-binding site of the enzyme, it blocks the downstream signaling cascades that promote cancer cell proliferation and survival.[7][8]

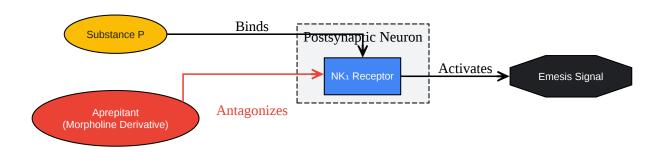












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